Lazabemide

Vue d'ensemble

Description

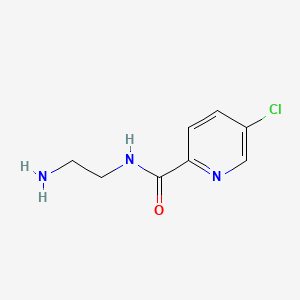

Lazabemide est un composé organique de formule chimique C₈H₁₀ClN₃O et d'une masse molaire de 199,64 g/mol . Il s'agit d'un inhibiteur réversible et sélectif de la monoamine oxydase B (MAO-B), une enzyme qui décompose la dopamine dans le cerveau . This compound a été initialement développé comme un agent antiparkinsonien, mais n'a jamais été commercialisé .

Applications De Recherche Scientifique

Pharmacological Properties

Lazabemide primarily functions by inhibiting MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, this compound can increase dopamine levels in the brain, which is particularly beneficial for patients with Parkinson's disease.

Parkinson's Disease

This compound has been studied extensively for its effects on Parkinson's disease. Clinical trials have demonstrated that it can delay the onset of levodopa therapy in early-stage patients.

- Clinical Study Findings : In a randomized study involving 321 patients, those treated with this compound showed a 51% reduction in the need for levodopa therapy compared to placebo over one year . The drug was well tolerated at doses ranging from 25 mg to 200 mg per day.

| Dosage (mg/day) | Patients | Reduction in Levodopa Requirement (%) |

|---|---|---|

| 25 | 64 | 51 |

| 50 | 64 | 51 |

| 100 | 64 | 51 |

| 200 | 64 | 51 |

Prodrug Development

Recent studies have focused on developing a prodrug combining l-Dopa and this compound to enhance therapeutic efficacy and bioavailability.

- Prodrug Evaluation : A study evaluated an l-Dopa–this compound prodrug that demonstrated improved stability and potential for enhanced delivery of both compounds to the brain . This approach aims to overcome challenges associated with l-Dopa absorption and metabolism.

Study on Elderly Patients

A study assessed the pharmacodynamics of this compound in elderly patients (aged 60-78) compared to younger individuals (aged 19-36). It found that lower doses effectively inhibited platelet MAO-B activity for extended periods without significant adverse effects .

Neuroprotective Effects

Research indicated that this compound might provide neuroprotective effects beyond its role as an MAO-B inhibitor. It has been shown to improve cognitive function in animal models of neurodegeneration, suggesting potential applications in treating other neurodegenerative disorders .

Mécanisme D'action

Target of Action

Lazabemide primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter. By inhibiting MAO-B, this compound slows the depletion of dopamine stores in conditions like Parkinson’s disease .

Mode of Action

This compound is a reversible and selective inhibitor of MAO-B . It binds to the MAO-B enzyme, causing rapid and complete inhibition. The enzyme activity returns to baseline values approximately 36 hours after drug discontinuation . This interaction results in elevated dopamine levels, particularly when this compound is administered alongside L-Dopa .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting MAO-B, this compound slows the breakdown of dopamine, leading to an increase in dopamine levels . This has a significant impact on conditions like Parkinson’s disease, where dopamine levels are typically depleted.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, oral bioavailability, half-life, and plasma level variations are key factors that influence a drug’s pharmacokinetics .

Result of Action

The primary molecular effect of this compound is the inhibition of MAO-B , leading to increased dopamine levels . On a cellular level, this results in enhanced dopaminergic signaling, which can help alleviate symptoms in conditions characterized by dopamine depletion, such as Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

Lazabemide interacts with the enzyme monoamine oxidase B (MAO-B). It acts as an inhibitor, slowing the depletion of dopamine stores in conditions like Parkinson’s disease and elevating dopamine levels produced by exogenously administered L-dopa . The interaction between this compound and MAO-B is anticipated to protect L-dopa against peripheral decarboxylation and possibly also enhance the membrane permeability of the prodrug .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it modestly decreases cell viability at high concentrations (100 μM) while enhancing IL-6 production in unstimulated Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and decreasing IL-6 in TNF stimulated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the MAO-B enzyme. This inhibition is reversible and results in the slowing of dopamine depletion in conditions like Parkinson’s disease . This compound is linked at the carboxylate with the primary aminyl functional group of L-dopa via an amide, a strategy which is anticipated to protect L-dopa against peripheral decarboxylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been observed that this compound causes a rapid and reversible inhibition of MAO-B activity in platelets . The duration of complete inhibition was dose-dependent and ranged from 16 h with 100 mg to 36 h with 350 mg .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the monoamine oxidase (MAO) system. It acts as an inhibitor of the MAO-B enzyme, affecting the metabolism of dopamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Lazabemide peut être synthétisé par un procédé en plusieurs étapes. Une méthode courante implique la réaction de l'acide 5-chloropyridine-2-carboxylique avec l'ester tert-butylique de l'acide N-(2-aminoéthyl)carbamique en présence de carbonyldiimidazole (CDI) dans le tétrahydrofurane (THF) sous reflux . Le composé obtenu est ensuite hydrolysé avec de l'acide trifluoroacétique dans le dichlorométhane, puis traité avec de l'acide chlorhydrique éthanolique pour obtenir le chlorhydrate de this compound .

Méthodes de production industrielle

La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Lazabemide subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau de l'atome de chlore ou d'autres sites réactifs sur la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la MAO-B et la cinétique enzymatique.

Biologie : Étudié pour ses effets sur le métabolisme de la dopamine et la neuroprotection.

Médecine : Exploré comme traitement potentiel de la maladie de Parkinson et d'autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement de promédicaments et d'autres formulations pharmaceutiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la monoamine oxydase B (MAO-B), une enzyme responsable de la dégradation de la dopamine dans le cerveau . En inhibant la MAO-B, this compound augmente les niveaux de dopamine, ce qui peut aider à atténuer les symptômes de la maladie de Parkinson. L'inhibition est réversible, ce qui signifie que l'activité enzymatique revient à ses niveaux de base après l'arrêt du médicament .

Comparaison Avec Des Composés Similaires

Lazabemide est comparé à d'autres inhibiteurs de la MAO-B tels que la sélégiline, la rasagiline et la safinamide . Alors que la sélégiline et la rasagiline sont des inhibiteurs irréversibles, this compound et la safinamide sont des inhibiteurs réversibles. L'inhibition réversible de this compound et sa haute sélectivité pour la MAO-B le rendent unique parmi ces composés .

Liste des composés similaires

- Sélégiline

- Rasagiline

- Safinamide

- Toloxatone

- Clorgyline

- Pargyline

Activité Biologique

Lazabemide, a selective and reversible inhibitor of monoamine oxidase B (MAO-B), has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This article explores the biological activity of this compound through various studies, highlighting its antioxidant properties, effects on neurotransmitter levels, and potential as a drug candidate.

Overview of this compound

Chemical Structure and Properties:

- Chemical Name: N-(2-Aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride

- Molecular Formula: C₈H₁₀ClN₃O·HCl

- Purity: ≥98%

- IC50 Values:

- MAO-B: 0.03 μM

- MAO-A: >100 μM

This compound selectively inhibits MAO-B, which is crucial for the metabolism of dopamine, making it a candidate for treating conditions characterized by dopaminergic dysfunction.

Antioxidant Activity

A critical aspect of this compound's biological activity is its antioxidant properties. Research indicates that this compound can inhibit lipid peroxidation in neuronal membranes, thus protecting against oxidative stress—a key factor in neurodegenerative diseases.

Study Findings:

- This compound demonstrated a significant reduction in lipid peroxide formation at pharmacological concentrations (100 nM), outperforming traditional antioxidants like vitamin E and selegiline .

- The compound's mechanism involves partitioning into the membrane lipid bilayer, where it inhibits free radical propagation through electron donation and resonance stabilization .

Effects on Neurotransmitter Levels

This compound's role as a MAO-B inhibitor suggests that it can influence neurotransmitter levels in the brain. Specifically, it has been shown to elevate dopamine levels, which is beneficial in conditions like Parkinson's disease.

In Vivo Studies:

- In animal models, this compound administration resulted in increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in plasma and brain tissues .

- A study involving this compound derivatives indicated that these compounds could significantly inhibit MAO-A and MAO-B activities, leading to elevated neurotransmitter concentrations .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of this compound in clinical settings:

-

Parkinson's Disease:

- Patients treated with this compound showed improved motor function due to enhanced dopaminergic activity.

- The compound's ability to maintain dopamine levels while minimizing side effects associated with irreversible MAO inhibitors makes it a promising candidate for long-term therapy.

- Alzheimer’s Disease:

Summary of Research Findings

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXRLKWWVNUZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048294 | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-84-8 | |

| Record name | Lazabemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lazabemide interact with its target, MAO-B?

A1: this compound acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]

Q2: What are the downstream effects of MAO-B inhibition by this compound?

A2: Inhibiting MAO-B with this compound leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not extensively discussed in the provided research, this compound's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]

Q5: Does this compound possess any inherent catalytic properties?

A5: this compound itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]

Q6: What are the primary applications of this compound based on its MAO-B inhibitory activity?

A6: this compound's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []

Q7: Have computational methods been employed in this compound research?

A7: Yes, molecular docking simulations have been utilized to understand how this compound interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.

Q8: How do structural modifications of this compound influence its activity and selectivity?

A8: Research indicates that specific structural features are crucial for this compound's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []

Q9: What is known about the pharmacokinetic profile of this compound?

A9: Studies show that this compound is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]

Q10: How does the pharmacodynamic profile of this compound correlate with its pharmacokinetics?

A10: this compound's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []

Q11: What in vitro models have been used to study this compound's activity?

A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess this compound's inhibitory potency and selectivity. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.